

Comprehensive Technical Guide: (S)-3-(4-Chlorophenoxy)pyrrolidine Hydrochloride

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Compound of Interest

Compound Name: (S)-3-(4-Chlorophenoxy)pyrrolidine HCl

Cat. No.: B1498580

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Executive Summary

In the landscape of modern pharmaceutical synthesis, chiral building blocks are the foundational architecture for target-specific drug design. (S)-3-(4-Chlorophenoxy)pyrrolidine hydrochloride (CAS: 2514960-50-8) is a highly specialized chiral intermediate frequently utilized in the development of central nervous system (CNS) therapeutics, including monoamine reuptake inhibitors and histamine H3 receptor antagonists.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality in drug design, and a validated synthetic methodology. By understanding the mechanistic principles behind its molecular weight and stereochemistry, drug development professionals can effectively integrate this compound into advanced lead-generation workflows.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the exact mass and physical state of a chiral intermediate is critical for stoichiometric precision during high-throughput synthesis. The molecular weight of (S)-3-(4-

Chlorophenoxy)pyrrolidine hydrochloride is precisely 234.12 g/mol [1].

This mass is a composite of the free base and its counterion. The free base—(S)-3-(4-Chlorophenoxy)pyrrolidine (C₁₀H₁₂ClNO)—has a molecular weight of 197.66 g/mol. The addition of anhydrous hydrogen chloride (HCl, 36.46 g/mol) yields the final salt.

Causality of the Salt Form: The free base of this secondary amine is an oil that is highly susceptible to oxidative degradation and atmospheric carbon dioxide absorption (forming carbamates). Converting it to the hydrochloride salt yields a stable compound with enhanced aqueous solubility, which is essential for both long-term storage and direct application in biological assays.

Table 1: Quantitative Physicochemical Data

Property	Value
Chemical Name	(S)-3-(4-Chlorophenoxy)pyrrolidine hydrochloride
CAS Number	2514960-50-8
Chemical Formula	C ₁₀ H ₁₃ Cl ₂ NO (C ₁₀ H ₁₂ ClNO • HCl)
Total Molecular Weight	234.12 g/mol
Free Base Mass	197.66 g/mol
Stereochemistry	(S)-Enantiomer (ee > 99%)
Physical Form	Pale-yellow to Yellow-brown Liquid / Amorphous Solid [1]

Structural Causality in Drug Design

Every functional group in (S)-3-(4-Chlorophenoxy)pyrrolidine serves a distinct pharmacological purpose. When incorporated into a larger drug molecule, its structural features dictate pharmacokinetics and pharmacodynamics:

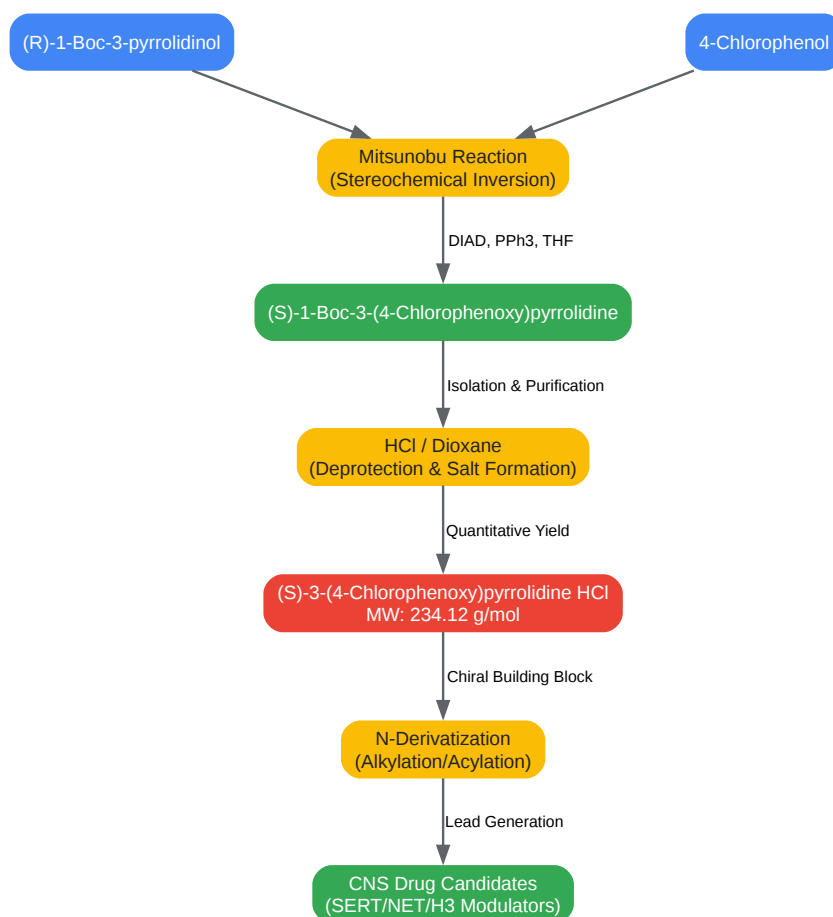
- The (S)-Stereo-center: Chirality is the primary determinant of receptor binding affinity. The (S)-configuration ensures the correct spatial orientation of the phenoxy group within the

hydrophobic pockets of monoamine transporters (such as SERT or NET). An inversion to the (R)-enantiomer typically results in a drastic drop in target specificity.

- **The 4-Chlorophenoxy Moiety:** The inclusion of a para-chloro substitution on the aromatic ring serves a dual purpose. First, it increases the lipophilicity (logP) of the molecule, facilitating penetration across the blood-brain barrier (BBB). Second, the halogen atom blocks the para-position from rapid CYP450-mediated aromatic hydroxylation, significantly extending the metabolic half-life of the resulting drug.
- **The Pyrrolidine Ring:** The secondary amine within the 5-membered pyrrolidine ring possesses a pKa of approximately 9.5. At physiological pH (7.4), this nitrogen is protonated, enabling critical ionic interactions (salt bridges) with conserved aspartate residues in the binding sites of CNS target receptors. Furthermore, its low molecular weight (197.66 Da) leaves ample "budget" under Lipinski's Rule of 5 (MW < 500 Da) for downstream N-derivatization.

Downstream Pharmaceutical Applications & Pathway Integration

The primary utility of **(S)-3-(4-Chlorophenoxy)pyrrolidine HCl** lies in its role as a precursor. Through N-alkylation or N-acylation, this building block is transformed into complex CNS modulators. The workflow below illustrates the logical progression from raw chiral precursors to final drug candidates.



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Workflow from chiral precursors to CNS drug candidates via Mitsunobu inversion.

Synthetic Methodology: The Mitsunobu Inversion Protocol

To achieve the required (S)-stereochemistry, the synthesis relies on the 1 [2], a highly reliable method for the stereospecific displacement of secondary alcohols [3]. The reaction proceeds via an S_N2 mechanism, guaranteeing a complete Walden inversion from the (R)-precursor to the (S)-product.

Step-by-Step Experimental Protocol

Phase 1: Stereospecific Etherification

- **Reagent Preparation:** In a flame-dried flask under an inert argon atmosphere, dissolve 1.0 equivalent of (R)-1-Boc-3-pyrrolidinol, 1.2 equivalents of 4-chlorophenol, and 1.3 equivalents of triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF).
 - **Causality:** Argon prevents the premature oxidation of PPh₃, while anhydrous THF precludes the competitive hydrolysis of the highly reactive phosphonium intermediate.
- **Betaine Activation:** Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.3 equivalents of Diisopropyl azodicarboxylate (DIAD) dropwise over 30 minutes.
 - **Causality:** DIAD is selected over the traditional DEAD reagent due to its superior safety profile and lower explosivity. The slow, controlled addition manages the exothermic formation of the PPh₃-DIAD betaine adduct, preventing unwanted intermolecular side reactions.
- **Nucleophilic Displacement:** Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 12 hours. The activated alcohol is displaced by the phenoxide ion, inverting the C3 stereocenter.
- **Self-Validating Checkpoint 1 (TLC):** Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The complete disappearance of the alcohol precursor (visualized via KMnO₄ stain) and the appearance of a new UV-active spot confirms reaction completion.

Phase 2: Deprotection and Salt Formation 5. **Boc Cleavage:** Concentrate the crude mixture under reduced pressure. Dissolve the residue in a 4M HCl/Dioxane solution and stir at room

temperature for 2 hours.

- Causality: HCl in anhydrous dioxane provides a strictly non-aqueous acidic environment. This selectively cleaves the tert-butyloxycarbonyl (Boc) protecting group without risking the hydrolysis of the newly formed ether linkage.
- Precipitation: Add cold diethyl ether to the mixture to precipitate the target hydrochloride salt. Filter the precipitate and wash extensively with cold ether.
 - Causality: Diethyl ether solubilizes triphenylphosphine oxide (the primary Mitsunobu byproduct) and residual 4-chlorophenol, leaving the highly polar hydrochloride salt isolated on the filter paper.
- Self-Validating Checkpoint 2 (Chiral HPLC & NMR): Perform Chiral HPLC to validate that the enantiomeric excess (ee) remains >99%. Utilize ¹H NMR to confirm the upfield shift of the C3 proton, verifying the structural integrity of the final **(S)-3-(4-Chlorophenoxy)pyrrolidine HCl** product.

References

- Sigma-Aldrich Product Specifications:(S)-3-(4-CHLOROPHENOXY)PYRROLIDINE HYDROCHLORIDE (CAS 2514960-50-8). Sigma-Aldrich.
- Mitsunobu, O. (1981).The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis 1981 (1) 1-28. Thieme E-Books & E-Journals. [1](#)
- Master Organic Chemistry.Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. [2](#)

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Sources

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- [2. masterorganicchemistry.com \[masterorganicchemistry.com\]](#)
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